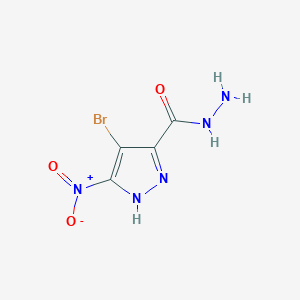

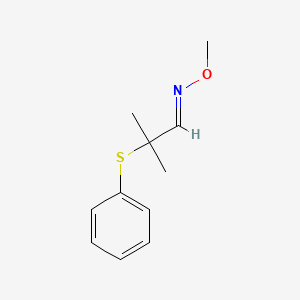

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid” is a complex organic compound. It likely contains a fluorobenzyl group, a thiomorpholine ring (a morpholine ring with a sulfur atom), and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiomorpholine ring could potentially create a chiral center .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorobenzyl group could impact its solubility, boiling point, and melting point .科学的研究の応用

1. Antiretroviral Activity

Quinolone carboxylic acids, which include compounds related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, have been studied for their antiretroviral activity, specifically as human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. These compounds have shown significant potential in strand transfer assays and antiviral assays, making them candidates for further clinical studies (Sato et al., 2009).

2. Fluorescent Labeling Reagents

Compounds similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been utilized as fluorescent labeling reagents. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has demonstrated strong fluorescence in aqueous media, showing potential for biomedical analysis (Hirano et al., 2004).

3. Antimycobacterial Properties

Similar compounds have been synthesized and evaluated for their antimycobacterial activities against strains like Mycobacterium tuberculosis. These studies indicate potential applications in treating bacterial infections, including drug-resistant strains (Senthilkumar et al., 2008).

4. GPR39 Agonists

Certain kinase inhibitors structurally related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been identified as novel GPR39 agonists. These findings expand the potential therapeutic applications of these compounds in areas like metabolic disorders (Sato et al., 2016).

5. Antibacterial and Anticancer Agents

Tetracyclic fluoroquinolones, which are structurally related, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds have shown potential as dual-acting chemotherapeutics, especially against multidrug-resistant staphylococci and various cancer cells (Al-Trawneh et al., 2010).

6. Optical Chemosensors

Compounds structurally similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been developed as optical chemosensors. These chemosensors have shown high selectivity and sensitivity for detecting analytes like ferric ions in mixed aqueous organic media, which can be useful in environmental and biological applications (Saleem et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHWICNUESEUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)